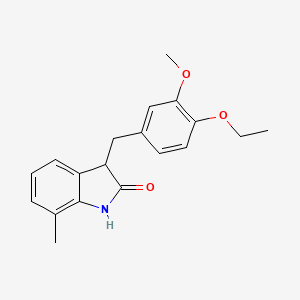![molecular formula C19H22ClN3O2 B6094225 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1970s by a team of chemists at the pharmaceutical company Schering-Plough. Since then, SCH-23390 has been extensively studied for its potential use in scientific research.
作用机制
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol acts as a competitive antagonist of the dopamine D1 receptor. It binds to the receptor and blocks the binding of dopamine, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the dopamine D1 receptor. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the inhibition of adenylate cyclase activity and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The dopamine D1 receptor is involved in several physiological processes, including motor control, reward, and cognition. This compound has been shown to affect these processes in various animal models. For example, this compound has been shown to impair motor coordination in rats and mice. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol in scientific research is its selectivity for the dopamine D1 receptor. This allows researchers to study the role of the dopamine D1 receptor in various physiological processes without affecting other dopamine receptors. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study long-term effects of dopamine D1 receptor blockade.
未来方向
There are several future directions for research involving 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol. One area of interest is the role of the dopamine D1 receptor in addiction and drug abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research in this area could lead to the development of new treatments for drug addiction. Another area of interest is the role of the dopamine D1 receptor in cognitive function. This compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, and further research in this area could lead to the development of new treatments for these disorders. Finally, there is also interest in developing new compounds that are more selective and have longer half-lives than this compound, which could improve its usefulness as a tool in scientific research.
合成方法
The synthesis of 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol involves several steps, including the reaction of 4-chlorophenylpiperazine with formaldehyde to form the intermediate 4-(4-chlorophenyl)-1-piperazinyl-methanol. This intermediate is then reacted with 2-ethoxyphenol and paraformaldehyde to form the final product, this compound. The synthesis of this compound has been optimized over the years, and several variations of the synthesis method have been reported in the literature.
科学研究应用
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol has been widely used in scientific research as a tool to study the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is involved in several physiological processes, including motor control, reward, and cognition. This compound is a selective antagonist of the dopamine D1 receptor, meaning that it binds to the receptor and blocks its activity. This allows researchers to study the role of the dopamine D1 receptor in various physiological processes.
属性
IUPAC Name |
4-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-25-19-13-15(3-8-18(19)24)14-21-23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14,24H,2,9-12H2,1H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDKWVPPTYJAPH-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6094146.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide](/img/structure/B6094153.png)
![3-[2-(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6094158.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B6094172.png)
![1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094192.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-(8-quinolinylsulfonyl)-3-piperidinamine](/img/structure/B6094231.png)
![N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6094244.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6094250.png)
